Cas no 86845-27-4 (4-bromo-1-methyl-2-(trifluoromethyl)benzene)

4-Bromo-1-methyl-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine substituent at the 4-position, a methyl group at the 1-position, and a trifluoromethyl group at the 2-position of the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications. The presence of both bromine and trifluoromethyl groups enhances its utility in nucleophilic substitutions and as a building block for agrochemicals or specialty materials. Its stability and well-defined reactivity profile ensure consistent performance in synthetic workflows. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its halogenated nature.
4-bromo-1-methyl-2-(trifluoromethyl)benzene structure
86845-27-4 structure
Product Name:4-bromo-1-methyl-2-(trifluoromethyl)benzene
CAS No:86845-27-4
MF:C8H6BrF3
MW:239.032452106476
MDL:MFCD01631587
CID:720294
Update Time:2025-06-09

4-bromo-1-methyl-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-bromo-1-methyl-2-(trifluoromethyl)-
    • 5-Bromo-2-methylbenzotrifluoride
    • 4-bromo-1-methyl-2-(trifluoromethyl)benzene
    • 4-Methyl-3-(trifluoromethyl)bromobenzene
    • 4-Bromo-2-(trifluoromethyl)toluene
    • 3-bromo-6-methylbenzotrifluoride
    • 4-methyl-3-(trifluoromethyl) bromobenzene
    • 4-bromo-1-methyl-2-trifluoromethyl-benzene
    • Benzene, 4-bromo-1-methyl-2-(trifluoromethyl)-
    • KSC657E6D
    • IZFVIEYHUOUPPH-UHFFFAOYSA-N
    • SBB099021
    • A
    • 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (ACI)
    • 4-Bromo-2-trifluoromethyltoluene
    • MDL: MFCD01631587
    • Inchi: 1S/C8H6BrF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3
    • InChI Key: IZFVIEYHUOUPPH-UHFFFAOYSA-N
    • SMILES: FC(C1C(C)=CC=C(Br)C=1)(F)F

Computed Properties

  • Exact Mass: 237.96000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.538±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 181.8±35.0 ºC (760 Torr),
  • Flash Point: 69.7±21.8 ºC,
  • Refractive Index: 1.4870
  • Solubility: Insuluble (5.7E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 3.77630

4-bromo-1-methyl-2-(trifluoromethyl)benzene Security Information

4-bromo-1-methyl-2-(trifluoromethyl)benzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-bromo-1-methyl-2-(trifluoromethyl)benzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine
Reference
A method for manufacturing bromobenzenes by regioselective bromination of benzene derivatives
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4-bromo-1-methyl-2-(trifluoromethyl)benzene Raw materials

4-bromo-1-methyl-2-(trifluoromethyl)benzene Preparation Products

4-bromo-1-methyl-2-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:86845-27-4)5-Bromo-2-methylbenzotrifluoride
Order Number:A10343
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:54
Price ($):176.0
Email:sales@amadischem.com

4-bromo-1-methyl-2-(trifluoromethyl)benzene Related Literature

Additional information on 4-bromo-1-methyl-2-(trifluoromethyl)benzene

Professional Introduction to 4-bromo-1-methyl-2-(trifluoromethyl)benzene (CAS No. 86845-27-4)

4-bromo-1-methyl-2-(trifluoromethyl)benzene, with the chemical identifier CAS No. 86845-27-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a unique structural arrangement that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromine and trifluoromethyl substituents on the benzene ring imparts distinct electronic and steric properties, which are highly advantageous in medicinal chemistry applications.

The molecular structure of 4-bromo-1-methyl-2-(trifluoromethyl)benzene consists of a benzene core substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a trifluoromethyl group at the 2-position. This specific configuration enhances its utility as a building block in the development of novel pharmaceuticals. The trifluoromethyl group, in particular, is renowned for its ability to modulate metabolic stability, lipophilicity, and binding affinity, making it a preferred choice in drug design.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various therapeutic areas. The compound 4-bromo-1-methyl-2-(trifluoromethyl)benzene has emerged as a key intermediate in synthesizing molecules that interact with complex biological pathways. For instance, studies have demonstrated its role in the preparation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more intricate scaffolds.

The pharmaceutical industry has leveraged the versatility of 4-bromo-1-methyl-2-(trifluoromethyl)benzene to develop novel therapeutics with improved pharmacokinetic profiles. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the binding affinity of drug candidates to their biological targets. This has been particularly beneficial in designing drugs that require prolonged half-life and reduced susceptibility to metabolic degradation. Additionally, the methyl group contributes to steric hindrance, which can optimize binding interactions within protein pockets.

Recent advancements in computational chemistry have further highlighted the potential of 4-bromo-1-methyl-2-(trifluoromethyl)benzene as a scaffold for drug discovery. Molecular modeling studies have revealed that this compound can be engineered to target specific receptors with high selectivity. For example, researchers have utilized it to develop inhibitors of bromodomain proteins, which are implicated in various neurological disorders. The ability to fine-tune the electronic and steric properties of this molecule through strategic substitutions has opened new avenues for therapeutic intervention.

The synthesis of 4-bromo-1-methyl-2-(trifluoromethyl)benzene involves well-established organic transformations that highlight its synthetic utility. Starting from commercially available precursors, such as anisole derivatives, bromination followed by methylation and trifluoromethylation can yield this compound in high purity. These synthetic routes are scalable and compatible with industrial production standards, making it accessible for large-scale applications in pharmaceutical manufacturing.

In conclusion, 4-bromo-1-methyl-2-(trifluoromethyl)benzene (CAS No. 86845-27-4) represents a cornerstone in modern drug discovery and development. Its unique structural features and synthetic accessibility make it an indispensable tool for medicinal chemists seeking to design innovative therapeutics. As research continues to uncover new biological targets and mechanisms, the importance of this compound is expected to grow further, driving innovation across multiple therapeutic domains.

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Amadis Chemical Company Limited
(CAS:86845-27-4)5-Bromo-2-methylbenzotrifluoride
A10343
Purity:99%
Quantity:100g
Price ($):176.0
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